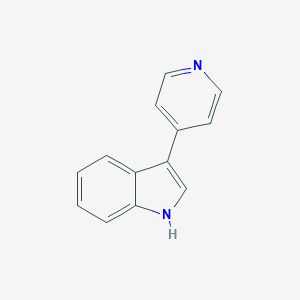

3-(4-Pyridyl)indole

概要

説明

準備方法

Synthetic Routes and Reaction Conditions: Rockout can be synthesized through various methods, including the reaction of a metal with an organic halide, metal displacement, metathesis, and hydrometallation . The reaction conditions often involve the use of inert, slightly polar media such as diethyl ether or tetrahydrofuran to ensure the solubility of the organometallic compounds . Care must be taken to exclude moisture, oxygen, and carbon dioxide, which can react with the organometallic compound .

Industrial Production Methods: Industrial production of Rockout involves large-scale synthesis using similar methods but with optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as recrystallization and purification to achieve the desired quality level .

化学反応の分析

Types of Reactions: Rockout undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific fields.

Common Reagents and Conditions: Common reagents used in the reactions involving Rockout include oxidizing agents, reducing agents, and various solvents like dimethyl sulfoxide and methanol . The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed: The major products formed from the reactions involving Rockout depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .

科学的研究の応用

Pharmaceutical Applications

3-(4-Pyridyl)indole serves as a scaffold in the synthesis of various bioactive compounds. Its indole moiety is known for its versatility in interacting with biological targets, making it a valuable component in drug discovery.

Antimicrobial Activity

Research indicates that compounds derived from this compound exhibit significant antimicrobial properties. For instance, derivatives have been synthesized that demonstrate efficacy against a range of pathogens, including bacteria and fungi. The mechanism often involves the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Properties

Several studies have reported on the anticancer potential of this compound derivatives. These compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, the compound has been tested for its ability to inhibit tumor growth in vitro and in vivo models.

Catalytic Applications

The catalytic properties of this compound derivatives are noteworthy, particularly in organic synthesis.

Multicomponent Reactions

Recent advancements highlight the use of this compound in multicomponent reactions (MCRs), which are crucial for synthesizing complex molecules efficiently. For instance, it has been employed as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines, which are important for their biological activities . The use of magnetic metal-organic frameworks (MOFs) containing this compound has been explored to enhance reaction yields and simplify product isolation.

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science.

Organic Light-Emitting Diodes (OLEDs)

Research has indicated that this compound derivatives can be integrated into OLEDs due to their favorable charge transport characteristics. The incorporation of this compound into device architectures has shown promise in improving efficiency and stability .

Semiconductors

Additionally, compounds based on this compound have been investigated for their potential use in semiconductor applications. Their ability to form stable thin films makes them candidates for electronic devices and sensors.

Data Tables

Below is a summary table highlighting key findings related to the applications of this compound:

Case Study 1: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives

A study focused on the synthesis of pyrazolo[3,4-b]pyridine derivatives using this compound as a key reactant demonstrated high yields under solvent-free conditions using a magnetic MOF catalyst. The resulting compounds exhibited promising biological activities, suggesting potential therapeutic applications .

Case Study 2: Anticancer Activity

In vitro studies evaluating the anticancer activity of various this compound derivatives revealed significant cytotoxic effects on multiple cancer cell lines. The study highlighted the structure-activity relationship (SAR), indicating that specific substitutions on the indole ring could enhance potency .

作用機序

Rockout exerts its effects by altering the conformation of the Rho kinase protein, disrupting its translocation to the plasma membrane, preventing ATP-dependent phosphorylation, and blocking RhoA binding to Rho kinase . This inhibition affects various cellular processes, including smooth muscle cell contraction, cell migration, and maintenance of cell viability and morphology .

類似化合物との比較

Rockout is compared with other Rho kinase inhibitors such as Y-27632, H-89, and fasudil . While Y-27632 is more potent with an IC50 of approximately 5 µM, Rockout has an IC50 of 25 µM . H-89 displays a similar specificity profile to Rockout but is less potent . Fasudil, used in Japan and China for cerebral vasospasm and ischemic symptoms, is another similar compound but with different clinical applications .

Similar Compounds

- Y-27632

- H-89

- Fasudil

- AT-13148

- Belumosudil

- Chroman 1

- DJ4

These compounds share similar mechanisms of action but differ in potency, specificity, and clinical applications .

生物活性

3-(4-Pyridyl)indole is an indole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential as an anticancer agent, antimicrobial agent, and antioxidant, among other properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHN

- Molecular Weight : 172.19 g/mol

The presence of both indole and pyridine rings contributes to its unique pharmacological profile.

Anticancer Activity

Numerous studies have explored the anticancer potential of this compound and related compounds. One notable study reported that derivatives containing the indole moiety exhibited significant cytotoxicity against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and U251 (glioblastoma) cells. The mechanism of action appears to involve the induction of methuosis, a form of cell death distinct from apoptosis, characterized by the formation of large vacuoles in the cytoplasm .

Table 1: Cytotoxicity of this compound Derivatives

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF7 | 15.2 | Methuosis induction |

| This compound | A549 | 18.5 | Methuosis induction |

| This compound | U251 | 12.7 | Methuosis induction |

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties, particularly against drug-resistant strains of bacteria such as Pseudomonas aeruginosa. In vitro studies indicated that this compound exhibits moderate antibacterial effects, which may be attributed to its ability to inhibit bacterial growth by targeting specific cellular pathways .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Pseudomonas aeruginosa | 32 |

| Staphylococcus aureus | 16 |

| Escherichia coli | 64 |

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated using various assays, including the DPPH radical scavenging assay. Results indicate that this compound exhibits significant free radical scavenging activity, which may contribute to its protective effects against oxidative stress-related diseases .

Table 3: Antioxidant Activity of this compound

| Assay Type | IC (µM) |

|---|---|

| DPPH Scavenging | 25.0 |

| ABTS Scavenging | 30.5 |

Case Studies and Research Findings

- Cancer Treatment : A study involving xenograft models demonstrated that treatment with a derivative of this compound resulted in a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent in cancer therapy .

- Infection Control : Research on Pseudomonas aeruginosa showed that compounds derived from indole structures could modulate resistance mechanisms, suggesting that they may serve as adjuvants in combination therapies for infections caused by resistant strains .

特性

IUPAC Name |

3-pyridin-4-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2/c1-2-4-13-11(3-1)12(9-15-13)10-5-7-14-8-6-10/h1-9,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLJRXVHJOJRCSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C3=CC=NC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90349379 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7272-84-6 | |

| Record name | 3-(4-Pyridyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90349379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Rockout, and what are its downstream effects in a biological context?

A1: Rockout functions as a small-molecule inhibitor of Rho-associated protein kinase (ROCK) [, , , ]. ROCK plays a crucial role in various cellular processes, including cell motility, adhesion, and morphology, primarily by phosphorylating downstream targets such as myosin light chain (MLC) [, ]. By inhibiting ROCK, Rockout disrupts these processes, ultimately affecting tissue morphogenesis and cell behavior. For instance, in zebrafish embryos, Rockout inhibits gut looping, a process dependent on coordinated cell movements and shape changes []. In Xenopus embryos, localized application of a photoactivatable Rockout derivative disrupts digestive tract elongation, highlighting the role of Rho signaling in this developmental process [].

Q2: How does the structure of Rockout contribute to its specificity for ROCK?

A2: While the provided research excerpts do not delve into the detailed structure-activity relationship (SAR) of Rockout, they do indicate that specific structural modifications can be introduced to modulate its activity. For example, the development of a photoactivatable "caged Rockout" derivative demonstrates the feasibility of adding a photolabile caging group, 6-nitropiperonyloxymethyl (NPOM), without abolishing its inhibitory activity []. This modification allows for spatiotemporal control of ROCK inhibition using light. Further research focusing on systematic structural modifications of Rockout and their impact on ROCK binding affinity and selectivity would be valuable.

Q3: Are there any studies demonstrating the use of Rockout in investigating the role of cellular tension in biological processes?

A3: Yes, research utilizing Rockout has shed light on the role of cellular tension in developmental processes. A study examining somitogenesis and fibronectin in zebrafish utilized Rockout as a cellular tension-reducing drug []. This research demonstrated that reducing cellular tension via Rockout treatment impacts somite formation, maturation, matrix assembly, and gene expression during somitogenesis []. These findings emphasize the importance of ROCK-mediated cellular tension in these developmental events.

Q4: What are the advantages of using photoactivatable Rockout compared to traditional Rockout in studying developmental processes?

A4: The development of a photoactivatable Rockout derivative, “caged Rockout,” offers a significant advantage over traditional Rockout by enabling spatially and temporally controlled inhibition of ROCK activity in living embryos [, ]. This is particularly crucial in studying complex developmental processes where the role of ROCK might be context-dependent and vary across different tissues or time points. Traditional Rockout, when applied globally, would affect all cells, making it difficult to tease apart its specific roles in a localized context. The photoactivatable version allows researchers to activate Rockout with UV light only in the region of interest, thus providing greater precision and control over the experimental manipulation [, ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。